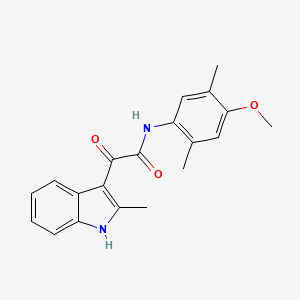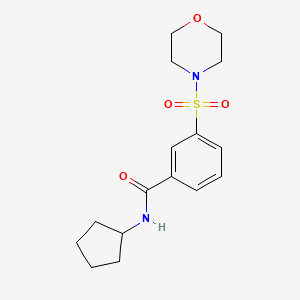![molecular formula C14H12N4S3 B5092079 3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)
3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . It is a core structure in various biologically active compounds, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial agents .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized by various methods. For example, they can be prepared by a nucleophilic substitution reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt .Molecular Structure Analysis
The molecular structure of a 1,3,4-thiadiazole derivative is determined by its substituents. The presence of the =N-C-S moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazoles can participate in various chemical reactions due to their unique structure. For example, they can produce mesoionic salts and strongly interact with biomolecules (proteins and DNA) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives depend on their specific structure. For example, 1,3,4-thiadiazole-2,5-diamine has a molecular weight of 117.15 and is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,4-Thiadiazole molecules, including “3,3’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine”, have been synthesized and studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
In addition to antibacterial properties, 1,3,4-thiadiazole compounds have also demonstrated a broad spectrum of activity against various pathogens, making them potential candidates for the synthesis of new potent antifungal agents .
DNA Binding
The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This suggests potential applications in the field of genetics and molecular biology.
Pharmacological Properties
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Fluorescent Probes
Substituted 1,3,4-thiadiazole has shown the property of excited state intramolecular proton transfer (ESIPT), making it useful in the design and synthesis of “turn-on” fluorescent probes .
Structural Units of Biologically Active Molecules
1,3,4-Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents . It is a versatile scaffold in drug discovery, contributing to the structural diversity and biological activity of these compounds .
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These activities suggest that the compound may interact with a range of biological targets.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interfere with dna synthesis, inhibiting the replication of both human tumor and bacterial cells . The presence of the thione group indicates that the reaction occurred as N-alkylation .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit anti-inflammatory effects, with inhibition in paw edema . Additionally, some 1,3,4-thiadiazole derivatives have shown considerable antibacterial activity .
Action Environment
It is generally recommended to store similar compounds in a cool, dark place .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-bis(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S3/c1-3-11(7-15-5-1)9-19-13-17-18-14(21-13)20-10-12-4-2-6-16-8-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAEIDRAWCIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5092039.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis[5-(acetyloxy)benzoic acid]](/img/structure/B5092048.png)

![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)
![methyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5092074.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)